molecular formula C12H14BrF2NO3S B14026845 (S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol

(S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol

Cat. No.: B14026845
M. Wt: 370.21 g/mol
InChI Key: VFTNZUZHYSRZKZ-VIFPVBQESA-N
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Description

(S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol is a complex organic compound characterized by the presence of a bromine atom, a sulfonyl group, and a difluoropyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Sulfonylation: Addition of the sulfonyl group to the brominated aromatic compound.

    Formation of Difluoropyrrolidine: Synthesis of the difluoropyrrolidine moiety.

    Coupling Reaction: Coupling of the difluoropyrrolidine with the sulfonylated aromatic compound.

    Hydroxylation: Introduction of the hydroxyl group to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a sulfide.

Scientific Research Applications

(S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(1-((4-Chloro-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol
  • (S)-(1-((4-Bromo-3-ethylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol

Uniqueness

(S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14BrF2NO3S

Molecular Weight

370.21 g/mol

IUPAC Name

[(2S)-1-(4-bromo-3-methylphenyl)sulfonyl-4,4-difluoropyrrolidin-2-yl]methanol

InChI

InChI=1S/C12H14BrF2NO3S/c1-8-4-10(2-3-11(8)13)20(18,19)16-7-12(14,15)5-9(16)6-17/h2-4,9,17H,5-7H2,1H3/t9-/m0/s1

InChI Key

VFTNZUZHYSRZKZ-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C[C@H]2CO)(F)F)Br

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(CC2CO)(F)F)Br

Origin of Product

United States

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